Methyl 6-(2-oxocyclopent-3-EN-1-YL)hex-2-enoate
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Overview
Description
Methyl 6-(2-oxocyclopent-3-en-1-yl)hex-2-enoate is a chemical compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.254 g/mol . It is also known by its systematic name, 2-Hexenoic acid, 6-(2-oxo-3-cyclopenten-1-yl)-, methyl ester . This compound is characterized by its unique structure, which includes a cyclopentenone ring and a hexenoate ester group.
Preparation Methods
The synthesis of Methyl 6-(2-oxocyclopent-3-en-1-yl)hex-2-enoate typically involves the reaction of cyclopentenone with a suitable hexenoic acid derivative under esterification conditions . The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux with an alcohol solvent like methanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 6-(2-oxocyclopent-3-en-1-yl)hex-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclopentenone ring to a cyclopentanol derivative.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 6-(2-oxocyclopent-3-en-1-yl)hex-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-(2-oxocyclopent-3-en-1-yl)hex-2-enoate involves its interaction with specific molecular targets and pathways. The cyclopentenone ring can act as a Michael acceptor, reacting with nucleophiles in biological systems. This reactivity can influence various biochemical pathways, including those involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Methyl 6-(2-oxocyclopent-3-en-1-yl)hex-2-enoate can be compared with similar compounds such as:
Methyl 6-(2-oxocyclopent-3-en-1-yl)hexanoate: Similar structure but with a saturated hexanoate chain.
Methyl 6-(2-oxocyclopent-3-en-1-yl)hex-2-ynoate: Similar structure but with an alkyne group instead of an alkene.
Methyl 6-(2-oxocyclopent-3-en-1-yl)hex-2-enoic acid: Similar structure but with a carboxylic acid group instead of an ester.
These comparisons highlight the unique reactivity and applications of this compound due to its specific functional groups and molecular structure.
Properties
CAS No. |
193606-17-6 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 6-(2-oxocyclopent-3-en-1-yl)hex-2-enoate |
InChI |
InChI=1S/C12H16O3/c1-15-12(14)9-4-2-3-6-10-7-5-8-11(10)13/h4-5,8-10H,2-3,6-7H2,1H3 |
InChI Key |
ORKLLFSLHGTOLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCCCC1CC=CC1=O |
Origin of Product |
United States |
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